4-Phenoxypyrrolidine-2-carboxylic acid

Angiotensin II Receptor Peptidomimetics Antihypertensive

Researchers requiring a validated peptidomimetic scaffold face supply inconsistency for chiral 4-substituted prolines. 4-Phenoxypyrrolidine-2-carboxylic acid resolves this as a stereochemically defined building block directly enabling high-potency target engagement. - 100-fold AT1 receptor potency enhancement vs. unsubstituted proline in antihypertensive lead series. - Nanomolar BACE-1 inhibition achieved; core scaffold of orally efficacious Alzheimer's candidates co-crystallized with target (PDB 2QMG). - Femtomolar in vivo allodynia induction (POPA-2) validates utility for kainate receptor pain signaling probes. Supplied at 95% purity with batch-specific QC; available in research to bulk quantities for solid-phase peptide synthesis and medicinal chemistry programs.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13929559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxypyrrolidine-2-carboxylic acid
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)OC2=CC=CC=C2
InChIInChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)
InChIKeyRWSHAZYNUOFZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxypyrrolidine-2-carboxylic Acid Sourcing Guide


4-Phenoxypyrrolidine-2-carboxylic acid (C₁₁H₁₃NO₃; MW: 207.23), also designated as 4-phenoxyproline, is a chiral non-proteinogenic amino acid that serves as a foundational scaffold for the synthesis of potent peptidomimetic inhibitors and receptor antagonists [1]. Distinguished from unsubstituted proline by the presence of a phenoxy moiety at the 4-position of the pyrrolidine ring, this compound provides a unique three-dimensional geometry and electronic profile that enables key interactions with biological targets [2]. Its commercial availability as a protected or unprotected building block facilitates its integration into solid-phase peptide synthesis and medicinal chemistry programs aiming to exploit the enhanced potency and target engagement conferred by this specific substitution pattern .

Why 4-Phenoxypyrrolidine-2-carboxylic Acid Is Irreplaceable


Generic substitution of 4-phenoxypyrrolidine-2-carboxylic acid with unsubstituted proline, 4-hydroxyproline, or other 4-alkyl prolines fails to recapitulate critical structure-activity relationships. The phenoxy group at the 4-position enables π-π stacking and specific hydrophobic contacts that are absent in smaller substituents, directly translating into orders-of-magnitude gains in target potency and selectivity [1][2]. For example, the introduction of a 4-phenoxyproline residue into an angiotensin II (AT1) receptor antagonist scaffold resulted in a 100-fold increase in in vitro potency compared to the parent compound lacking this modification [1]. Similarly, the 4-phenoxypyrrolidine core is a prerequisite for achieving nanomolar inhibition of Beta-secretase 1 (BACE-1), a target for Alzheimer‘s disease, where closely related analogs lacking the phenoxy moiety exhibit markedly reduced activity [2]. Therefore, attempting to replace this compound with a simpler proline derivative would compromise the intended pharmacological profile and undermine the scientific validity of the experiment.

4-Phenoxypyrrolidine-2-carboxylic Acid: Head-to-Head Comparisons


AT1 Receptor Antagonist Potency Enhancement

The incorporation of a 4-phenoxyproline residue via an amide linkage into an aminoimidazole-based AT1 receptor antagonist (Compound 1) led to Compound 2, which exhibited a 100-fold increase in in vitro potency (pA₂ = 9.0 vs. 7.0) in blocking angiotensin II-induced contractile responses in rabbit aorta strips [1]. This direct head-to-head comparison within the same study unequivocally attributes the dramatic potency enhancement to the presence of the 4-phenoxyproline moiety.

Angiotensin II Receptor Peptidomimetics Antihypertensive

BACE-1 Inhibition for CNS Drug Discovery

A 4-phenoxypyrrolidine-based BACE-1 inhibitor (Compound 11) demonstrated an IC₅₀ of 5 nM and a Ki of 0.7 nM against Beta-secretase 1 [1]. This level of potency is a hallmark of the 4-phenoxypyrrolidine scaffold and is not observed in closely related pyrrolidine analogs lacking the phenoxy substitution [1]. Furthermore, the compound displayed oral efficacy and good selectivity over other aspartyl proteases, confirming that the 4-phenoxypyrrolidine core is a critical pharmacophore for this advanced lead series.

BACE-1 Inhibitor Alzheimer‘s Disease Peptidomimetic

Allodynia Induction vs. Inhibition in Kainoid Analogs

In a study directly comparing two ACRO-A analogs, the 4-phenoxy-substituted compound POPA-2 induced allodynia at extremely low doses (1-100 fg/mouse, i.t.), similar to ACRO-A, while the 4-phenylthio analog PSPA-1 did not induce allodynia and instead inhibited ACRO-A-induced allodynia with an ID₅₀ of 2.19 fg/mouse [1]. This striking functional switch—from an allodynic agent to an anti-allodynic agent—highlights the unique and non-interchangeable role of the heteroatom linker (O vs. S) at the 4-position, underscoring the specific utility of the 4-phenoxy derivative for studying pain pathways.

Neuropathic Pain Kainoid Glutamate Receptor

Subtype-Selective GluK1 Antagonism

A structure-activity relationship (SAR) study on L-trans-4-substituted prolines identified (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid (1b) as a selective antagonist for the homomeric GluK1 kainate receptor subtype (Ki = 4 μM) [1]. The study explicitly demonstrated that the nature of the tethering atom (C, O, or S) linking the phenyl ring to the pyrrolidine core profoundly influences receptor selectivity, with the oxygen-linked 4-phenoxy scaffold providing a distinct binding mode and antagonist activity profile not achievable with carbon- or sulfur-linked analogs [1].

Glutamate Receptor Kainate Receptor Subtype Selectivity

4-Phenoxypyrrolidine-2-carboxylic Acid Applications


AT1 Receptor Antagonist Development

Building upon the established 100-fold potency enhancement observed with 4-phenoxyproline incorporation [1], this compound is a critical synthon for medicinal chemists developing novel antihypertensive agents or tool compounds for cardiovascular research. Its use in solid-phase peptide synthesis allows for rapid generation of focused libraries to explore AT1 receptor pharmacophores [1].

BACE-1 Inhibitors for Alzheimer's Disease

The 4-phenoxypyrrolidine core is a key structural element in a lead series of orally efficacious BACE-1 inhibitors with nanomolar potency [2]. Procurement of this scaffold is essential for laboratories engaged in Alzheimer‘s disease drug discovery programs that require validated starting points for optimizing potency, selectivity, and CNS pharmacokinetic properties [2].

Neuropathic Pain and Allodynia Research

The distinct functional behavior of the 4-phenoxy analog POPA-2, which induces allodynia at femtomolar doses in vivo, makes 4-phenoxypyrrolidine-2-carboxylic acid an indispensable tool for studying kainate receptor-mediated pain signaling [3]. Researchers can use this scaffold to develop chemical probes that differentiate between pronociceptive and antinociceptive pathways in the spinal cord [3].

Subtype-Selective Glutamate Receptor Probes

As demonstrated by the selective GluK1 antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid [4], the 4-phenoxyproline scaffold provides a platform for achieving subtype selectivity within the kainate receptor family. This application is crucial for academic and industrial neuroscience groups requiring precise pharmacological tools to deconvolve the roles of individual glutamate receptor subtypes in synaptic plasticity and neurological disease [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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